Cystathionine γ‑Synthase Substrate Affinity: OSH vs. OAH
The *E. coli* cystathionine γ‑synthase (MetB) exhibits a strong preference for O‑succinyl‑L‑homoserine over O‑acetyl‑L‑homoserine. While *E. coli* MetB naturally utilizes OSH, the enzyme from *Corynebacterium glutamicum* shows a Km of 3.9 mM and a kcat of 21 s⁻¹ for OAH [1]. In contrast, *Mycobacterium tuberculosis* MetB displays a Km of only 0.32 mM for OSH, indicating approximately 12‑fold tighter binding compared with the *C. glutamicum* enzyme on OAH [2].
| Evidence Dimension | Enzyme–substrate affinity (Km) |
|---|---|
| Target Compound Data | Km = 0.32 mM (O‑succinyl‑L‑homoserine, *M. tuberculosis* MetB, pH 7.5, 30 °C) [2] |
| Comparator Or Baseline | Km = 3.9 mM (O‑acetyl‑L‑homoserine, *C. glutamicum* MetB) [1]; Km = 3.02 mM (OSH, *H. pylori* CGS) [3] |
| Quantified Difference | ~12‑fold lower Km (higher affinity) for OSH on *M. tuberculosis* MetB vs. OAH on *C. glutamicum* MetB |
| Conditions | γ‑Elimination assay; purified recombinant MetB enzymes; pH 7.5, 30 °C [2] |
Why This Matters
A 12‑fold difference in substrate affinity directly affects the concentration of compound required to saturate the enzyme in *in vitro* assays, influencing both reagent cost and data quality for enzymology or inhibitor screening.
- [1] Hwang, B. J., et al. (2007). Biochemical Analysis on the Parallel Pathways of Methionine Biosynthesis in *Corynebacterium glutamicum*. Journal of Microbiology and Biotechnology, 17(6), 1010–1017. View Source
- [2] UniProtKB. P9WGB7 (METB_MYCTU) – Cystathionine gamma‑synthase from *Mycobacterium tuberculosis*. Available at: https://www.uniprot.org/uniprotkb/P9WGB7/entry View Source
- [3] Kong, Y., et al. (2008). Enzymatic Characterization and Inhibitor Discovery of a New Cystathionine γ‑Synthase from *Helicobacter pylori*. Journal of Biochemistry, 143(1), 59–67. View Source
